molecular formula C9H13IN2O2 B3047203 Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate CAS No. 1354706-70-9

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Cat. No.: B3047203
CAS No.: 1354706-70-9
M. Wt: 308.12
InChI Key: DGFCVTFENXPLGE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an ethyl ester group and an iodine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination can yield di-iodo or tri-iodo pyrazole derivatives .

Scientific Research Applications

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with various biological targets.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is unique due to the presence of both the ethyl ester and iodine substituents, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(4-iodopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-2-14-9(13)4-3-5-12-7-8(10)6-11-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFCVTFENXPLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232048
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-70-9
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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